molecular formula C17H16FNO B5821109 (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one

(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B5821109
M. Wt: 269.31 g/mol
InChI Key: INWOQAMNPUJIHK-JLHYYAGUSA-N
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Description

(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a fluoroaniline and a methylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between 3-fluoroaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Dehydration: The aldol product undergoes dehydration to form the enone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone can be oxidized to form diketones or other oxidized products.

    Reduction: Reduction of the enone can yield alcohols or alkanes.

    Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the fluoroaniline group suggests it could interact with biological targets in a specific manner.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluoroaniline group could enhance binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one
  • (E)-3-(3-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one
  • (E)-3-(3-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one

Uniqueness

The presence of the fluoroaniline group in (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one may impart unique electronic properties, making it distinct from its chloro, bromo, and iodo analogs. This could affect its reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-12-6-8-14(9-7-12)17(20)10-13(2)19-16-5-3-4-15(18)11-16/h3-11,19H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOQAMNPUJIHK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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